Cas no 1176744-51-6 ((2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol)

1176744-51-6 structure
Nome del prodotto:(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentene-1,5-diol
- (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol
- DB-299565
- (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-ylidene)pent-2-ene-1,5-diol
- (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol
- (2E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol
- 1176744-51-6
-
- Inchi: InChI=1S/C12H18O2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7,13-14H,9-10H2,1-3H3/b7-5+,11-6+
- Chiave InChI: NRQSVEIZZFKKBK-YXJPLFFZSA-N
- Sorrisi: CC(C)(C)C#CC=C(CO)C=CCO
Proprietà calcolate
- Massa esatta: 194.130679813g/mol
- Massa monoisotopica: 194.130679813g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 40.5Ų
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D476610-100mg |
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol |
1176744-51-6 | 100mg |
$ 1311.00 | 2023-09-07 | ||
TRC | D476610-25mg |
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol |
1176744-51-6 | 25mg |
$ 402.00 | 2023-09-07 | ||
TRC | D476610-10mg |
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol |
1176744-51-6 | 10mg |
$ 201.00 | 2023-09-07 |
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1176744-51-6 ((2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol) Prodotti correlati
- 1361904-74-6(3-(Bromomethyl)-2-(difluoromethyl)-6-methoxypyridine-5-acetonitrile)
- 182357-91-1(Acetamide, N-(6-chloro-5-nitro-8-quinolinyl)-)
- 1708179-34-3(4-(4-Chloro-phenyl)-5-ethanesulfonyl-thiazol-2-ylamine)
- 1260837-71-5(3-3-fluoro-5-(trifluoromethyl)phenylpyrrolidine)
- 518303-19-0(2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid)
- 73075-46-4(5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride)
- 1214327-16-8((2-(Pyridin-4-yl)-5-(trifluoromethyl)phenyl)methanol)
- 1360952-70-0(7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
- 1797666-16-0(methyl 4-({2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}sulfamoyl)benzoate)
- 2228926-49-4(4-(3-bromoprop-1-en-2-yl)-2-fluoro-1-(trifluoromethyl)benzene)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
